Cas no 2306261-62-9 (2-bromo-3,5-difluoro-pyridine-4-carbaldehyde)
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxaldehyde, 2-bromo-3,5-difluoro-
- 2-bromo-3,5-difluoro-pyridine-4-carbaldehyde
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- Inchi: 1S/C6H2BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
- InChI Key: UFRGLHDUZUECLE-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=C(F)C(C=O)=C1F
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-100.0mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 100.0mg |
¥1359.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-250.0mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 250.0mg |
¥2178.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-500.0mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 500.0mg |
¥3630.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-1.0g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 1.0g |
¥5439.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-5.0g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 5.0g |
¥16315.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-100mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 100mg |
¥1359.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-250mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 250mg |
¥2178.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-500mg |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 500mg |
¥3630.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-1g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 1g |
¥5439.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0079-5g |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde |
2306261-62-9 | 95% | 5g |
¥16315.0 | 2024-04-22 |
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde Suppliers
2-bromo-3,5-difluoro-pyridine-4-carbaldehyde Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-bromo-3,5-difluoro-pyridine-4-carbaldehyde
Introduction to 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9)
2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and fluorine atoms at specific positions, along with an aldehyde group. The combination of these functional groups makes it a versatile molecule with potential uses in drug discovery, agrochemicals, and advanced materials.
The pyridine ring serves as the core structure of this compound, providing a rigid and aromatic framework. The substitution pattern—bromine at position 2 and fluorine atoms at positions 3 and 5—contributes to its distinct electronic properties. The aldehyde group at position 4 introduces additional reactivity, enabling this compound to participate in various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.
One of the most notable advancements involving 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde is its application in the synthesis of antimicrobial agents. Researchers have demonstrated that this compound can be transformed into derivatives with potent activity against a wide range of bacterial and fungal pathogens. The presence of halogen atoms enhances the molecule's ability to disrupt microbial cell membranes, making it a promising candidate for the development of next-generation antibiotics.
In addition to its biological applications, this compound has also found utility in the field of organic electronics. The pyridine ring's aromaticity and the electron-withdrawing effects of the halogen atoms make it suitable for use in semiconducting materials. Recent studies have explored its potential as a building block for organic light-emitting diodes (OLEDs) and flexible electronics, where its unique electronic properties could contribute to improved device performance.
The synthesis of 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde involves a series of carefully controlled reactions. Starting from pyridine derivatives, bromination and fluorination steps are carried out under specific conditions to achieve the desired substitution pattern. The introduction of the aldehyde group is typically performed through oxidation reactions or direct alkylation methods. These synthetic routes have been optimized in recent years to improve yield and purity, making this compound more accessible for research and industrial applications.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, researchers are exploring methods to minimize waste and optimize resource use during its production. Recent studies have identified microbial strains capable of breaking down this compound under specific conditions, offering insights into eco-friendly disposal methods.
In conclusion, 2-Bromo-3,5-Difluoro-Pyridine-4-Carbaldehyde (CAS No. 2306261-62-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses and improve synthetic methodologies, this compound is poised to play an even greater role in advancing technological and medical innovations.
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